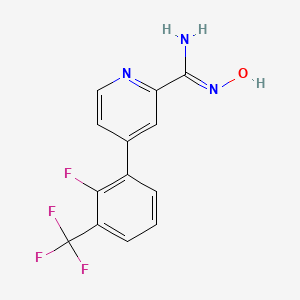

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

Description

Properties

IUPAC Name |

4-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N3O/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-19-10(6-7)12(18)20-21/h1-6,21H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYKKVZOEGHBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Trifluoromethylation of Pyridine Derivatives

One of the most common methods involves direct introduction of the trifluoromethyl group onto pyridine rings via electrophilic or nucleophilic trifluoromethylation. Key procedures include:

- Vapor-phase chlorination/fluorination of methylpyridines, where chlorinated intermediates are fluorinated to introduce the trifluoromethyl group at specific positions (e.g., 2- or 3-position).

- Use of trifluoromethylating reagents such as trifluoromethyl copper (CuCF₃), which undergo substitution reactions with halogenated pyridines.

Cyclocondensation with Trifluoromethyl-Containing Building Blocks

Another approach employs cyclocondensation reactions between suitable precursors such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl-substituted aldehydes with pyridine derivatives:

- Reaction of 2,5-dichloropyridine derivatives with trifluoromethyl reagents under basic or catalytic conditions to form the desired trifluoromethylpyridines.

- Synthesis of 2,3,5-trifluoromethylpyridine via cyclocondensation of 2,5-dichloropyridine with ethyl 2,2,2-trifluoroacetate, followed by purification.

Chlorine/Fluorine Exchange on Halogenated Pyridines

This method is well-documented for synthesizing various trifluoromethylpyridines, especially for industrial scale:

- Chlorination of methylpyridines to form chloromethyl intermediates.

- Vapor-phase fluorination of chlorinated intermediates using transition metal catalysts (e.g., iron fluoride) to replace chlorine with fluorine, yielding trifluoromethylpyridines.

Functionalization of the Pyridine Core with Fluoro and Trifluoromethyl Groups

Nucleophilic Aromatic Substitution (SNAr)

- Substitution of activated pyridines bearing leaving groups (e.g., halogens) with nucleophilic trifluoromethyl sources such as trifluoromethyl anions or copper complexes.

Use of Trifluoromethylating Reagents

- Reactions employing reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates to introduce the CF₃ group onto pyridine rings.

Synthesis of the Carboxamidine Moiety

The amidine functionality is typically introduced via amination or amidation of the pyridine derivatives:

- Reaction of the trifluoromethylated pyridine-2-carboxylic acid derivatives with hydroxylamine or related nucleophiles under dehydrating conditions to form the N-hydroxypyridine-2-carboxamidine.

- Starting from trifluoromethylpyridine-2-carboxylic acid, conversion to the corresponding acid chloride followed by treatment with hydroxylamine yields the N-hydroxypyridine-2-carboxamidine.

Data Summary and Key Research Findings

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical properties.

Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Influence on Bioactivity: The 2-fluoro-3-trifluoromethylphenyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler phenyl analogs (e.g., 3-chloro-N-phenyl-phthalimide) . This is critical for membrane permeability in drug candidates.

Comparison with Clinically Approved Drugs: Sorafenib shares a pyridine carboxamide scaffold and trifluoromethylphenyl group with the target compound but incorporates a carbamoylamino-phenoxy linker. This linker in Sorafenib enables binding to kinase ATP pockets, a feature absent in the target compound due to its simpler substitution pattern . Monepantel analogs (e.g., MOP) demonstrate that trifluoromethylphenoxy groups paired with sulfanylbenzamide moieties enhance anthelmintic efficacy, highlighting the versatility of trifluoromethyl groups in diverse therapeutic contexts .

Physicochemical Properties :

- The target compound’s predicted pKa (~13.20) (inferred from N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine ) suggests moderate acidity, favoring solubility in physiological pH ranges.

- Molecular weight (~311.26 g/mol) and logP (~2.5, estimated) align with Lipinski’s rules for drug-likeness, contrasting with bulkier analogs like Sorafenib (MW: 464.8 g/mol) .

Biological Activity

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a hydroxypyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

- IUPAC Name : 4-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide

- Molecular Formula : C₁₃H₉F₄N₃O

- Molecular Weight : 299.22 g/mol

- CAS Number : 1219454-34-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl and fluorine groups enhances binding affinity to various enzymes and receptors, potentially leading to significant biological effects. This interaction mechanism is essential for understanding its pharmacological properties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on several key enzymes, including:

- Cyclooxygenase (COX) : The compound demonstrated moderate inhibition of COX-2, which is crucial in inflammatory processes.

- Lipoxygenases (LOX) : It also showed inhibitory activity against LOX-5 and LOX-15, enzymes involved in leukotriene synthesis, suggesting potential anti-inflammatory properties.

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of 4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine against various cancer cell lines. Notably, it exhibited significant cytotoxicity against:

- MCF-7 (breast cancer cell line) : The compound was evaluated for its ability to inhibit cell proliferation, showing promising results.

Case Studies

- Study on COX and LOX Inhibition :

- Cytotoxicity Assay :

Data Summary Table

Q & A

What are the optimal synthetic routes for 4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis of this compound likely involves coupling reactions between pyridine-2-carboxamidine derivatives and fluorinated aryl halides. Evidence from similar pyridinecarboxamides (e.g., JNJ-47965567 in ) suggests using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Optimization may include:

- Temperature control : Elevated temperatures (80–120°C) for coupling efficiency .

- Solvent selection : Polar aprotic solvents like DMF or DMSO to stabilize intermediates .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .

How can researchers characterize the crystal structure of this compound, and what challenges might arise during X-ray diffraction analysis?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Key considerations include:

- Crystal growth : Slow evaporation of solvent (e.g., acetonitrile or methanol) to obtain diffraction-quality crystals .

- Challenges : Fluorine and trifluoromethyl groups may cause disorder in the crystal lattice, complicating refinement . Use high-resolution data (e.g., synchrotron sources) and software like SHELXL for refinement .

- Validation : Cross-check with NMR and IR data to confirm functional group positions .

What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing this compound?

Advanced Research Question

Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

- Multi-technique validation : Compare H/C NMR with DEPT and HSQC experiments to resolve signal overlaps .

- Computational support : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and IR vibrational modes .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., ’s ≥98% purity protocols) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed to ensure data reliability?

Advanced Research Question

For bioactivity screening:

- Enzyme inhibition assays : Use fluorogenic substrates to measure IC values (e.g., kinase or protease assays) .

- Cell-based assays : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate target specificity .

- Data normalization : Express activity relative to baseline (untreated cells) to account for plate-to-plate variability .

How can computational chemistry tools (e.g., DFT, molecular docking) be applied to predict the reactivity or binding affinity of this compound?

Advanced Research Question

Computational methods enable predictive modeling:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., ’s thiazolidinone derivatives) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Validation : Compare docking scores with experimental IC values to refine models .

What are the critical considerations for ensuring the compound’s stability under various storage conditions, and how can degradation products be identified?

Basic Research Question

Stability protocols should address:

- Storage : Protect from light and moisture at –20°C in amber vials .

- Degradation analysis : Use LC-MS to monitor hydrolytic or oxidative byproducts (e.g., ’s HPLC methods) .

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) to predict shelf life .

How should researchers approach the design of structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

SAR studies require systematic modifications:

- Substituent variation : Replace fluorine or trifluoromethyl groups with halogens or methyl groups to assess electronic effects .

- Bioisosteres : Introduce pyrazole or thiazole rings (e.g., ’s indazole derivatives) to probe steric effects .

- Data correlation : Use regression models to link substituent properties (e.g., logP, polar surface area) with bioactivity .

What methodologies are effective in determining the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Basic Research Question

Key pharmacokinetic assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.